Fenofibrate Fenofibrate Fenofibrate is a chlorobenzophenone that is (4-chlorophenyl)(phenyl)methanone substituted by a [2-methyl-1-oxo-1-(propan-2-yloxy)propan-2-yl]oxy group at position 1 on the phenyl ring. It has a role as an antilipemic drug, an environmental contaminant, a xenobiotic and a geroprotector. It is a chlorobenzophenone, a member of monochlorobenzenes, an aromatic ether and an isopropyl ester. It is functionally related to a benzophenone.
Fenofibrate is a fibric acid derivative like [clofibrate] and [gemfibrozil]. Fenofibrate is used to treat primary hypercholesterolemia, mixed dyslipidemia, severe hypertriglyceridemia. Fenofibrate was granted FDA approval on 31 December 1993.
Fenofibrate is a Peroxisome Proliferator Receptor alpha Agonist. The mechanism of action of fenofibrate is as a Peroxisome Proliferator-activated Receptor alpha Agonist.
Fenofibrate is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Fenofibrate therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury, which can be severe and prolonged and lead to significant hepatic fibrosis.
Fenofibrate is a synthetic phenoxy-isobutyric acid derivate and prodrug with antihyperlipidemic activity. Fenofibrate is hydrolyzed in vivo to its active metabolite fenofibric acid that binds to and activates peroxisome proliferator activated receptor alpha (PPARalpha), resulting in the activation of lipoprotein lipase and reduction of the production of apoprotein C-III, an inhibitor of lipoprotein lipase activity. Increased lipolysis and a fall in plasma triglycerides, in turn, leads to the modification of the small, dense low density lipoporotein (LDL) particles into larger particles that are catabolized more rapidly due to a greater affinity for cholesterol receptors. In addition, activation of PPARalpha also increases the synthesis of apoproteins A-I, A-II, and high density lipoprotein (HDL)-cholesterol. Overall, fenofibrate reduces total cholesterol, LDL cholesterol, apolipoprotein B, total triglycerides and triglyceride rich lipoprotein (VLDL) while increasing HDL cholesterol.
An antilipemic agent which reduces both cholesterol and triglycerides in the blood.
An antilipemic agent which reduces both CHOLESTEROL and TRIGLYCERIDES in the blood.
See also: Fenofibric Acid (has active moiety).
Brand Name: Vulcanchem
CAS No.: 49562-28-9
VCID: VC0527888
InChI: InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3
SMILES: CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C20H21ClO4
Molecular Weight: 360.8 g/mol

Fenofibrate

CAS No.: 49562-28-9

Cat. No.: VC0527888

Molecular Formula: C20H21ClO4

Molecular Weight: 360.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fenofibrate - 49562-28-9

Specification

CAS No. 49562-28-9
Molecular Formula C20H21ClO4
Molecular Weight 360.8 g/mol
IUPAC Name propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Standard InChI InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3
Standard InChI Key YMTINGFKWWXKFG-UHFFFAOYSA-N
Impurities (4-chlorophenyl)(4-hydroxyphenyl)methanone
fenofibric acid
(3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one
methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page.
SMILES CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Appearance White to off-white solid powder.
Colorform Crystals from isopropanol
White solid
Melting Point 79-82
80-81 °C
80.5 °C

Introduction

Pharmacological Profile and Mechanism of Action

Chemical Structure and Pharmacokinetics

Fenofibrate (C20H21ClO4) functions as a prodrug metabolized to fenofibric acid through hepatic esterase-mediated hydrolysis . The active metabolite achieves peak plasma concentrations within 4–8 hours post-administration, with 99% plasma protein binding and predominant renal excretion (60% urinary elimination) . Pharmacokinetic studies demonstrate dose-proportional exposure up to 145 mg daily, with no significant accumulation observed during chronic dosing .

PPAR-α Activation and Metabolic Effects

Fenofibric acid exerts therapeutic effects through PPAR-α agonism, modulating gene expression in hepatocytes and vascular endothelial cells . Key downstream effects include:

  • Lipoprotein lipase upregulation: Enhances triglyceride-rich lipoprotein catabolism via 300% increased enzyme activity

  • Apolipoprotein C-III suppression: Reduces this lipoprotein lipase inhibitor by 40–50%, facilitating VLDL clearance

  • HDL-C synthesis stimulation: Induces apoA-I/II production, elevating HDL-C by 15–25%

This mechanism transforms LDL particle composition from small, dense atherogenic forms to larger buoyant particles with enhanced hepatic clearance . The coordinated lipid effects produce median reductions of:

  • Triglycerides: 38.7–50.1%

  • LDL-C: 14–25.5%

  • Non-HDL-C: 33.7%

Therapeutic Efficacy in Dyslipidemia Management

Primary Hypertriglyceridemia

A 2023 real-world study (n=5,057) demonstrated fenofibrate’s capacity to reduce triglycerides from 3.6 ± 1.5 mmol/L to 1.7 ± 0.58 mmol/L (-50.1%, p<0.001) over six months . These findings align with the ACCORD Lipid trial where fenofibrate-statin combination therapy achieved 38.7% triglyceride reduction versus statin monotherapy .

Table 1: Lipid-Modifying Effects Across Clinical Studies

StudyDurationTG ReductionLDL-C ReductionHDL-C Increase
JSTAGE Meta-analysis 12-24w-1.32 mg/dL-25.5%+18%
PMC Real-World 6mo-50.1%-25.5%+28%
SCI Trial 4mo-40%-14%+18%

Mixed Dyslipidemia

In patients with combined lipid abnormalities (elevated LDL-C + triglycerides), fenofibrate adjunct therapy enhances atherogenic particle clearance. A 2021 cohort study (n=10,114) showed 24% cardiovascular event reduction when combining fenofibrate with statins in diabetic patients . This synergy stems from complementary mechanisms: statins inhibit HMG-CoA reductase while fenofibrate enhances LDL receptor affinity .

Pleiotropic Effects and Comorbidity Management

Uric Acid Modulation

Fenofibrate demonstrates unique uricosuric properties, reducing serum uric acid by 1.32 mg/dL (95%CI -1.61 to -1.03) through enhanced renal excretion . This effect persists across dosing regimens (45-160 mg/day), showing no correlation with treatment duration or dose . Clinically, this translates to 35–40% gout risk reduction in hyperuricemic patients .

Anti-Inflammatory Actions

Beyond lipid modulation, fenofibrate reduces systemic inflammation markers:

  • C-reactive protein: -39% (p<0.001)

  • IL-6: -28% (p=0.003)

  • Fibrinogen: -15% (p=0.01)

These anti-inflammatory effects contribute to its 24% non-fatal MI risk reduction in the FIELD study .

EventIncidenceManagement Strategy
Serum Creatinine ↑23%Monitor q3mo; hydrate adequately
Transaminase ↑1.2%Check LFTs at 3/6/12mo
Myalgia4.7%Rule out rhabdomyolysis
Gallbladder Disorders1.1%Ultrasound if symptomatic

Clinical Applications and Guidelines

Current Indications

FDA-approved uses include:

  • Primary hypertriglyceridemia (TG ≥500 mg/dL)

  • Mixed dyslipidemia (LDL-C ≥130 mg/dL + TG ≥150 mg/dL)

  • Statin adjunct therapy in high-risk diabetics

Emerging Applications

Recent studies suggest therapeutic potential in:

  • Diabetic microvascular complications: 37% reduced retinopathy progression

  • NAFLD/NASH: 28% hepatic steatosis reduction via PPAR-α-mediated β-oxidation

  • CKD with proteinuria: 40% albuminuria reduction in diabetic nephropathy

Future Research Directions

Ongoing investigations focus on:

  • Genetic polymorphisms: CYP2C19*2 carriers show 40% higher fenofibric acid exposure

  • NOVEL formulations: Nanoemulsions improving bioavailability in statin combination therapies

  • Cardiorenal outcomes: The PROMINENT trial evaluating pemafibrate vs fenofibrate in 10,000 patients

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator